N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The benzo[d]oxazol-2-yl group and the phenyl group would likely contribute to the planarity of the molecule, while the 3,4-dihydroisoquinolin-2(1H)-yl group and the sulfonyl group could introduce steric hindrance .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the sulfonyl group could undergo reactions with nucleophiles, and the benzo[d]oxazol-2-yl group could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase its polarity and solubility in water .Scientific Research Applications
Synthesis and Characterization
N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide, due to its complex structure, is involved in various synthetic and characterization studies aimed at exploring its potential in biological and pharmacological applications. For instance, the synthesis of bioactive molecules incorporating fluoro-substituted benzothiazoles and sulphonamido quinazolinyl imidazole structures has been reported, showcasing the compound's relevance in generating new chemical entities for biological screening. Such compounds have been evaluated for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, highlighting the diverse pharmacological potential of derivatives related to this compound (Patel et al., 2009).
Pharmacological Potential
Research has delved into the exploration of quinazoline derivatives, seeking hybrid molecules that could serve dual roles as diuretic and antihypertensive agents. This investigation has led to the synthesis of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives, which were then assessed for their diuretic, antihypertensive, and anti-diabetic potential in rats. Such studies underscore the potential therapeutic applications of compounds structurally akin to this compound in addressing cardiovascular and metabolic disorders (Rahman et al., 2014).
Catalytic Applications
The compound's structural motif, particularly the dihydroisoquinolinyl sulfonyl moiety, finds relevance in catalytic applications, such as in asymmetric palladium-catalyzed C‒H functionalization cascades. This process facilitates the synthesis of chiral 3,4-dihydroisoquinolones, showcasing the compound's potential in asymmetric synthesis and organic chemistry, where achieving high enantioselectivities is of significant interest. The use of environmentally friendly oxidants in these reactions further highlights the sustainable aspect of research involving such compounds (Sun et al., 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O4S/c33-28(30-25-10-4-3-9-24(25)29-31-26-11-5-6-12-27(26)36-29)21-13-15-23(16-14-21)37(34,35)32-18-17-20-7-1-2-8-22(20)19-32/h1-16H,17-19H2,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGHUUXZZOIUCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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